

# Fmoc-VAP-MMAE: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Fmoc-VAP-MMAE

Cat. No.: B12396263

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Fmoc-VAP-MMAE**, a key building block in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, provides a list of suppliers, and details experimental protocols for its use in ADC synthesis and in vitro evaluation. Furthermore, it elucidates the mechanism of action of the active payload, Monomethyl Auristatin E (MMAE), through a detailed signaling pathway diagram.

## Quantitative Data Summary

**Fmoc-VAP-MMAE** is a drug-linker conjugate consisting of the potent tubulin inhibitor MMAE, a cathepsin B-cleavable valine-alanine-p-aminobenzylcarbamate (VAP) linker, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.<sup>[1]</sup> Below is a summary of its key quantitative properties.

Property	Value	Reference
Molecular Formula	C70H98N8O13	[1]
Molecular Weight	1259.57 g/mol	
CAS Number	1912408-91-3	[1]
Appearance	Solid	[2]
Storage Temperature	-20°C	[1]

## Fmoc-VAP-MMAE Suppliers and Catalog Numbers

A variety of chemical suppliers offer **Fmoc-VAP-MMAE** for research and development purposes. The following table provides a non-exhaustive list of suppliers and their corresponding catalog numbers.

Supplier	Catalog Number
MedChemExpress	HY-126681
A2B Chem	BN88495
Immunomart	T82380
DC Chemicals	1912408-91-3
MyBioSource	MBS5824032

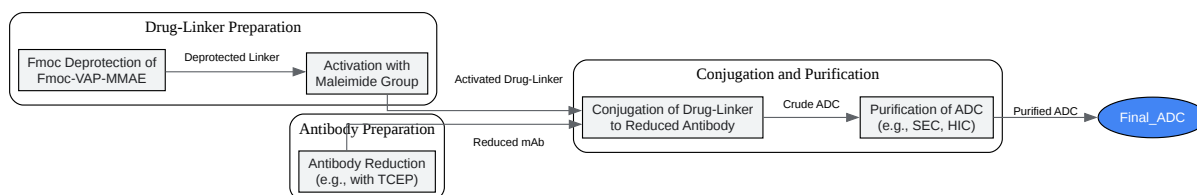
## Experimental Protocols

This section details the essential experimental procedures for the synthesis of an ADC using **Fmoc-VAP-MMAE** and a subsequent in vitro cell viability assay to evaluate its efficacy.

### Synthesis of a Cysteine-Linked Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a drug-linker, derived from **Fmoc-VAP-MMAE**, to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

## Workflow for ADC Synthesis



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Caption: Workflow for the synthesis of a cysteine-linked ADC.

Materials:

- **Fmoc-VAP-MMAE**
- Monoclonal antibody (mAb) of choice
- Piperidine
- Maleimidocaproic acid (MC-OH) or other suitable maleimide-containing linker
- N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
- Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Buffers: Phosphate-buffered saline (PBS), Sodium borate buffer
- Purification columns: Size Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)

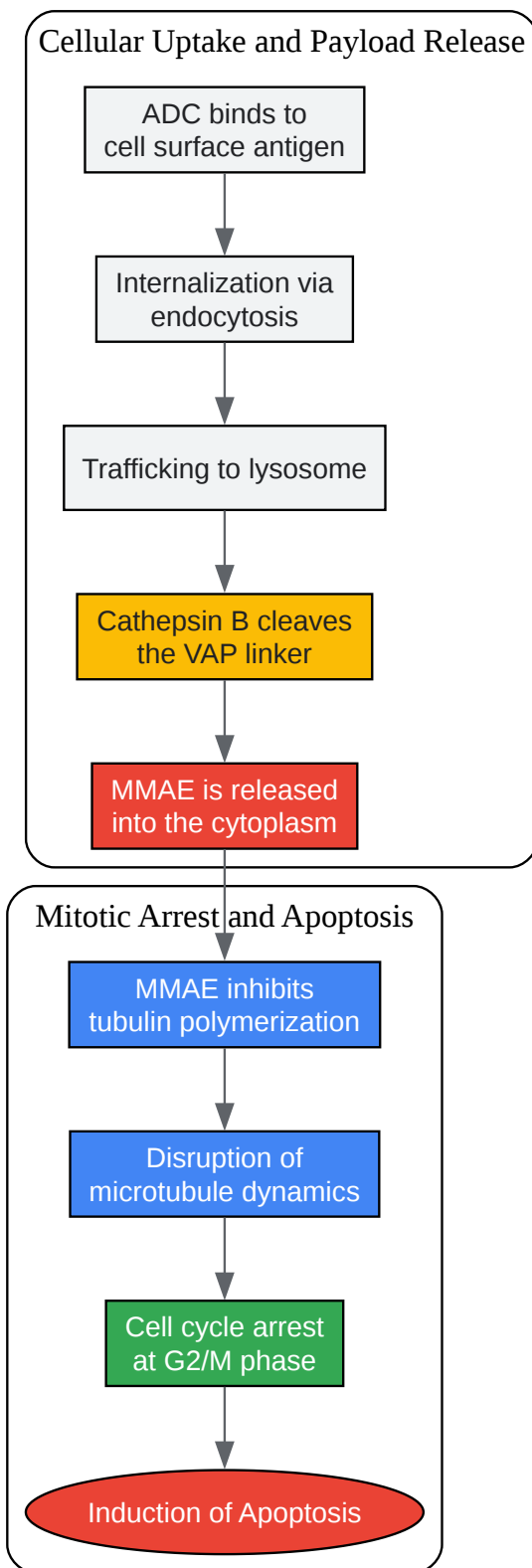
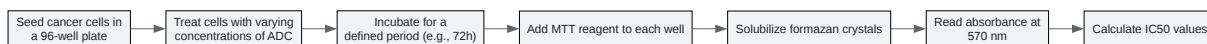
#### Procedure:

- **Fmoc Deprotection:** Dissolve **Fmoc-VAP-MMAE** in DMF and add piperidine. Stir at room temperature to remove the Fmoc protecting group. Monitor the reaction by HPLC. Once complete, purify the resulting NH<sub>2</sub>-VAP-MMAE.
- **Activation with Maleimide Group:** Activate a maleimide-containing linker (e.g., maleimidocaproic acid) by reacting it with NHS and DCC in a solvent like DCM to form an NHS ester. Add the MC-NHS ester to the deprotected NH<sub>2</sub>-VAP-MMAE in DMF to yield the maleimide-activated drug-linker (e.g., MC-VAP-MMAE). Purify the product by preparative HPLC.
- **Antibody Reduction:** Prepare the antibody solution in a suitable buffer (e.g., PBS with EDTA). Add a reducing agent such as TCEP to reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the number of available sulfhydryl groups for conjugation.
- **Conjugation:** Add the maleimide-activated drug-linker to the reduced antibody solution. The maleimide groups will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.
- **Purification:** Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules, followed by HIC to separate ADCs with different drug-to-antibody ratios (DARs).

## In Vitro Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxicity of the synthesized ADC against cancer cell lines.

#### Workflow for MTT Assay



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## References

- 1. Fmoc-VAP-MMAE - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
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